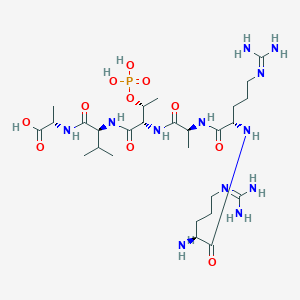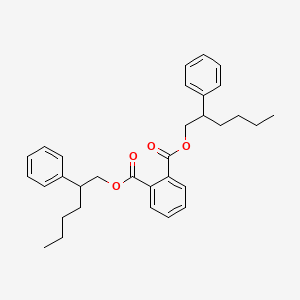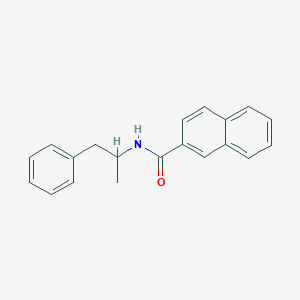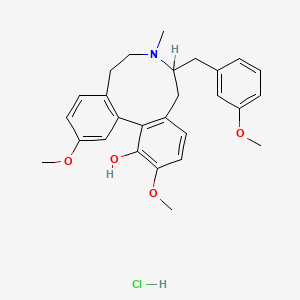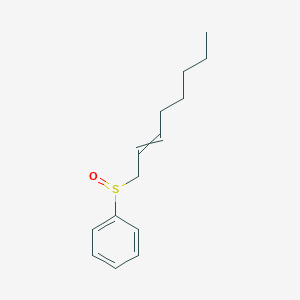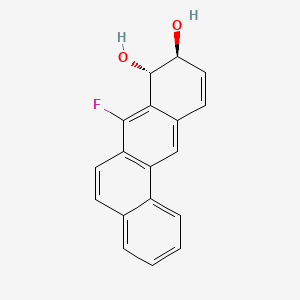
Benz(a)anthracene-8,9-diol, 7-fluoro-8,9-dihydro-, trans-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benz(a)anthracene-8,9-diol, 7-fluoro-8,9-dihydro-, trans- is a chemical compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs). This compound is characterized by its complex structure, which includes multiple aromatic rings and hydroxyl groups. It is a derivative of benz(a)anthracene, a well-known PAH that is often studied for its chemical properties and potential health effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene-8,9-diol, 7-fluoro-8,9-dihydro-, trans- typically involves multiple steps, starting from benz(a)anthracene. The process includes:
Fluorination: Introduction of a fluorine atom at the 7th position of benz(a)anthracene.
Hydroxylation: Addition of hydroxyl groups at the 8th and 9th positions.
Reduction: Reduction of the double bond between the 8th and 9th positions to form the dihydro derivative.
These reactions are usually carried out under controlled conditions, using specific reagents and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to handle large volumes of reactants and products.
Analyse Des Réactions Chimiques
Types of Reactions
Benz(a)anthracene-8,9-diol, 7-fluoro-8,9-dihydro-, trans- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or quinones.
Reduction: Further reduction can lead to the saturation of additional double bonds.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation are employed.
Major Products
Applications De Recherche Scientifique
Benz(a)anthracene-8,9-diol, 7-fluoro-8,9-dihydro-, trans- has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of PAHs and their derivatives.
Biology: Investigated for its interactions with biological molecules, such as DNA and proteins.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical products.
Mécanisme D'action
The mechanism by which Benz(a)anthracene-8,9-diol, 7-fluoro-8,9-dihydro-, trans- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups and aromatic rings allow it to form strong interactions with these targets, influencing various biochemical pathways. For example, it may inhibit or activate specific enzymes, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benz(a)anthracene: The parent compound, lacking the hydroxyl and fluorine groups.
7,12-Dimethylbenz(a)anthracene: Another derivative with different substituents.
Benzo(a)pyrene: A structurally related PAH with known carcinogenic properties.
Uniqueness
Benz(a)anthracene-8,9-diol, 7-fluoro-8,9-dihydro-, trans- is unique due to the presence of both hydroxyl and fluorine groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
82846-08-0 |
|---|---|
Formule moléculaire |
C18H13FO2 |
Poids moléculaire |
280.3 g/mol |
Nom IUPAC |
(8S,9S)-7-fluoro-8,9-dihydrobenzo[a]anthracene-8,9-diol |
InChI |
InChI=1S/C18H13FO2/c19-17-13-7-5-10-3-1-2-4-12(10)14(13)9-11-6-8-15(20)18(21)16(11)17/h1-9,15,18,20-21H/t15-,18+/m0/s1 |
Clé InChI |
DUUMJOUNYOJJMW-MAUKXSAKSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=C[C@@H]([C@H](C4=C3F)O)O |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC(C(C4=C3F)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


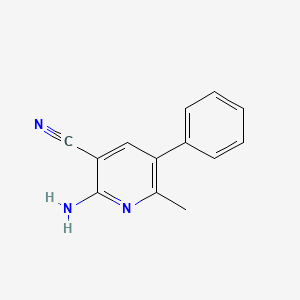
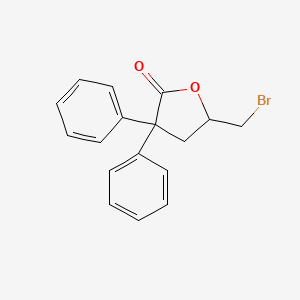
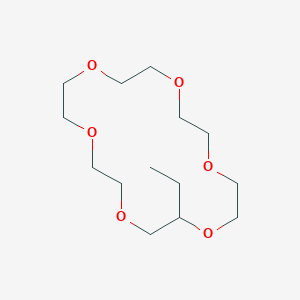
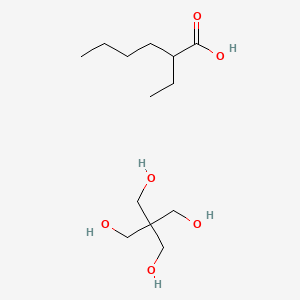
![2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyridin-4-ylcyclohex-2-en-1-one](/img/structure/B14418631.png)

![8-Methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14418636.png)

